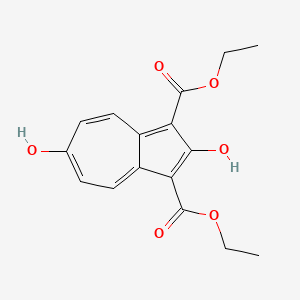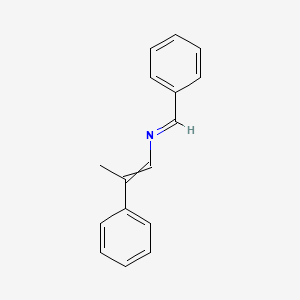
CID 11105606
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 11105606” is known as 2,2,6,6-Tetramethylpiperidine. It is an organic compound belonging to the amine class. This compound is a colorless liquid with a characteristic amine-like odor. It is primarily used in chemistry as a hindered base, which means it is a base that is sterically hindered and thus less nucleophilic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethylpiperidine can be synthesized through several methods. One common method involves the conjugate addition reaction of ammonia to phorone, followed by a reduction in a Wolff-Kishner reaction . The reaction conditions typically involve the use of ammonia and phorone as starting materials, with the reduction step requiring specific reagents and conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2,6,6-Tetramethylpiperidine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from any by-products or impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common due to its hindered nature.
Substitution: Substitution reactions involving 2,2,6,6-Tetramethylpiperidine typically occur at the nitrogen atom, where it can react with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with 2,2,6,6-Tetramethylpiperidine include oxidizing agents, reducing agents, and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving 2,2,6,6-Tetramethylpiperidine depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted amine compounds.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethylpiperidine has several scientific research applications, including:
Chemistry: It is used as a hindered base in organic synthesis, particularly in reactions where steric hindrance is beneficial.
Biology: The compound is used in studies involving amine chemistry and its interactions with biological molecules.
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethylpiperidine involves its role as a hindered base. Its steric hindrance reduces its nucleophilicity, making it less likely to participate in nucleophilic substitution reactions. This property is exploited in various chemical reactions where selective deprotonation is required without unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethylpiperidine can be compared with other similar compounds, such as:
N,N-Diisopropylethylamine: Another hindered base with similar applications in organic synthesis.
Lithium Tetramethylpiperidide: A derivative of 2,2,6,6-Tetramethylpiperidine used as an even stronger base.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A radical species derived from 2,2,6,6-Tetramethylpiperidine used in oxidation reactions.
These compounds share similar structural features and applications but differ in their specific properties and reactivity, highlighting the unique characteristics of 2,2,6,6-Tetramethylpiperidine.
Eigenschaften
Molekularformel |
C8H15OSi |
|---|---|
Molekulargewicht |
155.29 g/mol |
InChI |
InChI=1S/C8H15OSi/c1-10(2)9-8-6-4-3-5-7-8/h6H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
DBHSUYYQDQIKEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)OC1=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14490502.png)

![5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B14490511.png)
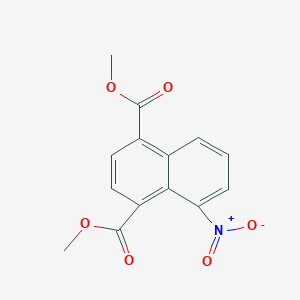
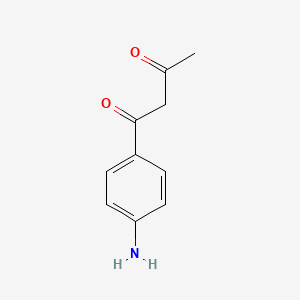


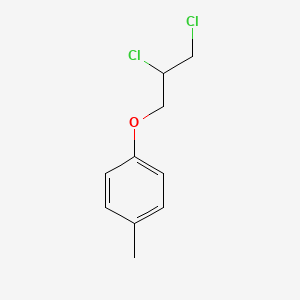
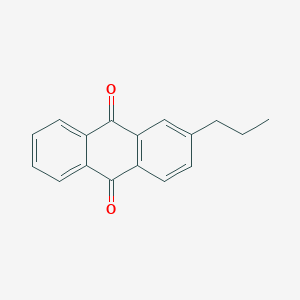
methanone](/img/structure/B14490544.png)


